N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide
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Overview
Description
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide is a synthetic compound with a molecular formula of C18H19N3O3S2 and a molecular weight of 389.49 . This compound is characterized by the presence of a thiadiazole ring, a phenoxypropyl group, and a phenylmethanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under specific conditions.
Attachment of the Phenoxypropyl Group: The phenoxypropyl group is introduced through a substitution reaction.
Introduction of the Phenylmethanesulfonamide Group: The final step involves the addition of the phenylmethanesulfonamide group to the thiadiazole ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxypropyl group, to introduce different substituents.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide can be compared with other similar compounds, such as:
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide: This compound has a similar thiadiazole ring but differs in the substituents attached to the ring.
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-2-furamide: This compound also contains a thiadiazole ring but has a furamide group instead of a phenylmethanesulfonamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O3S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C18H19N3O3S2/c22-26(23,14-15-8-3-1-4-9-15)21-18-20-19-17(25-18)12-7-13-24-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2,(H,20,21) |
InChI Key |
VXZPHZKFHMDAEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3 |
Origin of Product |
United States |
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